molecular formula C27H27N5O4 B2835292 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone CAS No. 1207031-01-3

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Cat. No.: B2835292
CAS No.: 1207031-01-3
M. Wt: 485.544
InChI Key: ZCODURKEIVSOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone” is a structurally complex molecule featuring:

  • A benzo[d][1,3]dioxol-5-ylmethyl group, a bicyclic aromatic system known for its electron-rich properties and metabolic stability.
  • A piperazine ring, which enhances solubility and serves as a common pharmacophore in medicinal chemistry.
  • A 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole moiety, combining a methoxy-substituted phenyl ring and a pyrrole-linked pyrazole, likely influencing receptor binding and electronic effects.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting neurological disorders, antimicrobial activity, or anticancer pathways .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-34-22-7-5-21(6-8-22)32-26(30-10-2-3-11-30)23(17-28-32)27(33)31-14-12-29(13-15-31)18-20-4-9-24-25(16-20)36-19-35-24/h2-11,16-17H,12-15,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCODURKEIVSOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)N6C=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the compound's structure, biological mechanisms, and relevant case studies.

Compound Overview

Chemical Structure :
The compound is characterized by a complex structure that includes a piperazine core linked to a benzo[d][1,3]dioxole moiety and a pyrazole derivative. The molecular formula is C24H28N4O3C_{24}H_{28}N_{4}O_{3} with a molecular weight of approximately 420.50 g/mol.

Research indicates that this compound may act as a selective agonist for dopamine receptors, particularly the D3 receptor. Its unique structure allows for specific interactions with these receptors, which can lead to various downstream effects such as:

  • G Protein Activation : The compound has been shown to promote G protein activation, which is crucial for signal transduction in neuronal pathways.
  • β-Arrestin Recruitment : It facilitates β-arrestin translocation, indicating its role in modulating receptor signaling pathways.
  • Neuroprotection : Preliminary studies suggest that it may protect dopaminergic neurons from degeneration, making it a candidate for neuropsychiatric disorder treatments .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeResult
D3 Receptor AgonismEC50: 710 nM
D2 Receptor AntagonismIC50: 15,700 nM
β-Arrestin RecruitmentSignificant recruitment observed

These results indicate that the compound exhibits a strong preference for D3 receptor activity while showing minimal antagonistic effects on D2 receptors .

Neuroprotective Effects

A study published in Nature Communications explored the neuroprotective effects of related compounds on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The findings suggested that compounds similar to this compound could significantly reduce neuronal death in models of neurodegeneration .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to optimize the compound's efficacy. Modifications to the piperazine core and aryl groups were systematically analyzed:

Compound IDD3R Agonist ActivityD2R Activity
Compound 1EC50: 710 nMInactive
Compound 2EC50: 278 nMInactive
Compound 3EC50: 98 nM>100,000 nM

These studies highlight the importance of specific substitutions in enhancing receptor selectivity and potency .

Comparison with Similar Compounds

(a) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74)
  • Key Differences : Replaces the piperazine-pyrazole core with a thiazol-2-yl group and cyclopropane carboxamide. The pyrrolidin-1-yl substituent differs from the target’s pyrrol-1-yl group.
  • Synthesis : Achieved via coupling of a thiazol-2-yl precursor with benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid (20% yield) .
  • Implications : The thiazole ring may reduce solubility compared to piperazine, while cyclopropane could enhance metabolic stability.
(b) 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Derivatives
  • Key Differences : Features a dihydropyrazole core and furan-2-yl substituent instead of pyrrole and methoxyphenyl groups.
  • Synthesis : Derived from chalcone and hydrazine hydrate via cyclization (melting point: 186°C for the base compound) .
  • Implications : The dihydropyrazole’s reduced aromaticity may decrease planarity, affecting membrane permeability.
(c) 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone
  • Key Differences : Contains a 2,3-dimethylphenyl group instead of benzo[d][1,3]dioxol and lacks the pyrrole substituent.

Physicochemical Properties

Property Target Compound Compound 74 Dihydropyrazole [4-(2,3-Dimethylphenyl) Analogue
Core Structure Piperazine-pyrazole Thiazol-cyclopropane Dihydropyrazole Piperazine-pyrazole
Aromatic Substituents Benzo[d][1,3]dioxol, 4-methoxyphenyl Benzo[d][1,3]dioxol Benzo[d][1,3]dioxol, furan 2,3-Dimethylphenyl
Polar Groups Piperazine, methoxy Carboxamide, pyrrolidinyl None Piperazine
Synthetic Yield Not reported 20% 60–75% (for derivatives) Not reported
Melting Point Not reported Not reported 152–186°C Not reported

Structural Advantages and Limitations

  • Advantages :
    • The piperazine moiety improves solubility, addressing a common limitation in lipophilic analogues.
    • The 4-methoxyphenyl group may enhance binding to aromatic receptor pockets.
  • Synthetic complexity may reduce scalability compared to simpler dihydropyrazoles .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates such as pyrazole and piperazine derivatives. For example:

  • Pyrazole Core Formation: React 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid under reflux (7–12 hours) to form the pyrazole ring .
  • Piperazine Functionalization: Introduce the benzo[d][1,3]dioxol-5-ylmethyl group to piperazine via nucleophilic substitution or reductive amination, using solvents like dichloromethane or methanol .
  • Final Coupling: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the pyrazole and piperazine moieties, followed by purification via silica gel chromatography .

Table 1: Synthetic Conditions Comparison

StepReagents/ConditionsYield (%)Reference
Pyrazole formationEthanol, glacial acetic acid, reflux (7h)45
Piperazine substitutionDichloromethane, room temperature, 24h60–70
Final couplingEDC/HOBt, DMF, 0°C to RT, 12h50–55

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the 3D structure and dihedral angles between aromatic rings (e.g., pyrazole vs. methoxyphenyl groups, typically 16.8°–51.7°) .
  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., pyrrole protons at δ 6.5–7.0 ppm, piperazine CH2_2 at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HR-MS): Validate molecular weight (e.g., calculated for C28_{28}H27_{27}N5_5O4_4: 513.20 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening: Test Pd/C, CuI, or organocatalysts in coupling steps. For example, Pd-mediated Suzuki-Miyaura reactions improve aryl-aryl bond formation efficiency .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to enhance solubility of intermediates .
  • Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., from 12h to 2h) while maintaining yields >60% .

Q. How to resolve contradictions in reported biological activities of analogous compounds?

Methodological Answer:

  • Dose-Response Studies: Systematically test compound concentrations (e.g., 1 nM–100 µM) in in vitro assays (e.g., anticonvulsant activity in neuronal cell lines) to identify therapeutic windows .
  • Structural-Activity Relationship (SAR): Modify substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) and compare bioactivity profiles .
  • Control Experiments: Validate purity (>95% via HPLC) to exclude confounding effects from synthetic byproducts .

Table 2: SAR Trends in Pyrazole-Piperazine Derivatives

Substituent ModificationObserved Bioactivity ChangeReference
Benzo[d][1,3]dioxole addition↑ Anticonvulsant potency
Pyrrole vs. imidazole↓ Cytotoxicity in HeLa cells

Q. How to design a robust SAR study for this compound?

Methodological Answer:

  • Scaffold Diversification: Synthesize analogs with variations in the pyrrole (e.g., 2-thienyl substitution) and piperazine (e.g., N-methyl vs. N-benzyl) groups .
  • Biological Screening: Test analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence polarization assays .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like serotonin receptors .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent Pairing: Use slow evaporation with ethanol/water (1:1) to promote crystal growth .
  • Temperature Gradients: Gradually cool saturated solutions from 50°C to 4°C over 48h .
  • Additive Screening: Introduce trace additives (e.g., hexane or ethyl acetate) to reduce lattice defects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.